Cas no 443683-32-7 (2,3,4-trifluorobenzene-1-thiol)
2,3,4-trifluorobenzene-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol,2,3,4-trifluoro-
- 2,3,4-trifluorobenzenethiol
- Benzenethiol, 2,3,4-trifluoro- (9CI)
- 2,3,4-trifluorobenzene-1-thiol
- 443683-32-7
- 2,3,4-Trifluorothiophenol
- SCHEMBL946276
- MFCD12026171
- EN300-1858632
- AKOS006316933
- DTXSID30602793
- CS-0237637
-
- MDL: MFCD12026171
- Inchi: 1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
- InChI Key: NAABYLMZBUEJAS-UHFFFAOYSA-N
- SMILES: SC1C=CC(=C(C=1F)F)F
Computed Properties
- Exact Mass: 163.991
- Monoisotopic Mass: 163.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1A^2
- XLogP3: 2.4
2,3,4-trifluorobenzene-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037954-250mg |
2,3,4-Trifluorobenzenethiol |
443683-32-7 | 250mg |
£97.00 | 2022-02-28 | ||
| Fluorochem | 037954-1g |
2,3,4-Trifluorobenzenethiol |
443683-32-7 | 1g |
£165.00 | 2022-02-28 | ||
| abcr | AB473806-250 mg |
2,3,4-Trifluorothiophenol; . |
443683-32-7 | 250mg |
€202.80 | 2023-06-15 | ||
| abcr | AB473806-1 g |
2,3,4-Trifluorothiophenol; . |
443683-32-7 | 1g |
€323.90 | 2023-06-15 | ||
| eNovation Chemicals LLC | Y1251068-1g |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 1g |
$505 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1251068-250mg |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 250mg |
$295 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1251068-25g |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 25g |
$8075 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1251068-5g |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 5g |
$2110 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1251068-250mg |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 250mg |
$295 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1251068-5g |
Benzenethiol,2,3,4-trifluoro- |
443683-32-7 | 95% | 5g |
$2110 | 2025-02-18 |
2,3,4-trifluorobenzene-1-thiol Suppliers
2,3,4-trifluorobenzene-1-thiol Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2,3,4-trifluorobenzene-1-thiol
Recent Advances in the Application of 2,3,4-Trifluorobenzene-1-thiol (CAS: 443683-32-7) in Chemical Biology and Pharmaceutical Research
The compound 2,3,4-trifluorobenzene-1-thiol (CAS: 443683-32-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This aromatic thiol derivative, characterized by its trifluorinated benzene ring and reactive thiol group, has been explored for its potential in drug design, material science, and chemical synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the most notable applications of 2,3,4-trifluorobenzene-1-thiol is its incorporation into small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent inhibitors for cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting compounds, thereby improving their pharmacokinetic profiles.
In addition to its pharmacological applications, 2,3,4-trifluorobenzene-1-thiol has also been investigated for its role in material science. Researchers have utilized its thiol group for surface functionalization of nanoparticles, enabling the development of advanced drug delivery systems. A recent study in ACS Nano reported the successful conjugation of this compound to gold nanoparticles, resulting in a stable and biocompatible platform for targeted cancer therapy. The fluorinated aromatic ring further contributes to the stability and specificity of these nanoconstructs.
From a synthetic chemistry perspective, 2,3,4-trifluorobenzene-1-thiol serves as a valuable building block for the construction of complex molecular architectures. Its reactivity has been exploited in palladium-catalyzed cross-coupling reactions, as described in a 2022 publication in Organic Letters. The study showcased the compound's ability to participate in C-S bond-forming reactions, yielding diverse sulfur-containing heterocycles with potential biological activity.
Despite these promising developments, challenges remain in the large-scale production and purification of 2,3,4-trifluorobenzene-1-thiol. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2023 report in Green Chemistry outlined a sustainable approach using flow chemistry techniques, which minimized waste and enhanced efficiency. These advancements are expected to facilitate broader adoption of this compound in industrial and academic settings.
In conclusion, 2,3,4-trifluorobenzene-1-thiol (CAS: 443683-32-7) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its unique structural features and diverse applications underscore its potential to drive innovation in drug discovery, material science, and synthetic chemistry. Future research will likely explore its utility in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent drug design, further expanding its impact on the field.
443683-32-7 (2,3,4-trifluorobenzene-1-thiol) Related Products
- 771-62-0(Pentafluorothiophenol)
- 653-39-4(Benzene, pentafluoro(methylthio)-)
- 1996-44-7(2,4-Difluorobenzenethiol)
- 130922-39-3(Benzenethiol, 2,3-difluoro- (9CI))
- 769-40-4(2,3,5,6-tetrafluorothiophenol)
- 18504-19-3(Benzenethiol,2,3,4,5,6-pentafluoro-, copper(2+) salt (2:1))
- 443683-18-9(3,4,5-trifluorobenzene-1-thiol)
- 77380-28-0(2,5-Difluorothiophenol)
- 172366-44-8(2,6-Difluorobenzenethiol)
- 54378-74-4(2,4,5-Trifluorothioanisole)